molecular formula C23H31NO6 B10999258 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide

Cat. No.: B10999258
M. Wt: 417.5 g/mol
InChI Key: WGTDTWYUYIZLFN-LNKIKWGQSA-N
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Description

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyran ring, and an enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide typically involves multiple steps, including the formation of the benzofuran and pyran rings, followed by the introduction of the enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a valuable compound for the development of new treatments.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of advanced polymers, coatings, or other functional materials.

Mechanism of Action

The mechanism of action of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and enamides with comparable structural features. Examples include:

  • (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
  • (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)hex-4-enamide analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(oxan-4-ylmethyl)hex-4-enamide

InChI

InChI=1S/C23H31NO6/c1-14(5-7-19(25)24-12-16-8-10-29-11-9-16)4-6-17-21(26)20-18(13-30-23(20)27)15(2)22(17)28-3/h4,16,26H,5-13H2,1-3H3,(H,24,25)/b14-4+

InChI Key

WGTDTWYUYIZLFN-LNKIKWGQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3CCOCC3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3CCOCC3)O

Origin of Product

United States

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